5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione
Description
5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione is a heterocyclic compound featuring a dihydrophthalazine-dione core substituted with a pyrrole group at the 5-position. Its structure combines the planar aromaticity of pyrrole with the fused bicyclic system of phthalazinedione, conferring unique electronic and steric properties.
Properties
Molecular Formula |
C12H9N3O2 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
5-pyrrol-1-yl-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C12H9N3O2/c16-11-8-4-3-5-9(15-6-1-2-7-15)10(8)12(17)14-13-11/h1-7H,(H,13,16)(H,14,17) |
InChI Key |
BYTYGHDKWMLWQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC3=C2C(=O)NNC3=O |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,3-Dihydrophthalazine-1,4-dione Core
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phthalic anhydride + Hydrazine hydrate | Reflux in ethanol for 3–5 hours | 75–85 | Formation of dihydrophthalazine-1,4-dione scaffold |
Halogenation (if needed for substitution)
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 4-Iodophthalic anhydride + Hydrazine hydrate | Reflux in ethanol | 70–80 | Produces 6-iodo-2,3-dihydrophthalazine-1,4-dione intermediate |
Pyrrole Coupling
- Solvent: Ethanol or DMF
- Catalyst: Pd(OAc)2 or Rh(III) complexes
- Base: K2CO3 or Cs2CO3
- Temperature: 80–120 °C
- Time: 6–12 hours under inert atmosphere
Research Findings and Analytical Data
Spectroscopic Characterization
IR Spectroscopy:
Strong absorptions at ~1770 and 1710 cm⁻¹ corresponding to the two carbonyl groups of the dihydrophthalazine-1,4-dione ring.Mass Spectrometry:
Molecular ion peaks consistent with the expected molecular weight, confirming the substitution.
Yields and Purity
- Reported yields for similar phthalazine derivatives functionalized with heterocycles range from 60% to 85% depending on reaction conditions and purification efficiency.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Key Observations | Yield (%) |
|---|---|---|---|
| Core Synthesis | Phthalic anhydride + hydrazine hydrate, reflux | Formation of 2,3-dihydrophthalazine-1,4-dione | 75–85 |
| Halogenation (if required) | 4-Iodophthalic anhydride + hydrazine hydrate | Iodinated intermediate for coupling | 70–80 |
| Pyrrole Coupling | Pd or Rh catalyst, base, solvent, heat | Formation of 5-(1H-Pyrrol-1-yl) derivative | 60–75 |
Chemical Reactions Analysis
Types of Reactions
5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or phthalazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction can produce dihydrophthalazine derivatives.
Scientific Research Applications
5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials and sensors
Mechanism of Action
The mechanism of action of 5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Core Structure and Substituent Effects
The dihydrophthalazine-dione core is shared across several derivatives, but substituent variations significantly alter their properties:
Key Observations :
- Electronic Effects: Electron-donating groups (e.g., amino in luminol) enhance luminescence, while electron-withdrawing groups (e.g., chloro) increase reactivity in further functionalization .
- Steric Effects : Bulky substituents like phenyl or pyrrole may hinder isomerization or cyclization reactions, as seen in failed attempts to isomerize pyrrole-substituted analogs .
Chemical Reactivity
- Stability : The dihydrophthalazine-dione core is stable under acidic, basic, and high-temperature conditions, as evidenced by unsuccessful isomerization attempts of related compounds .
- Functionalization : N-Alkylation at the NH group is feasible for derivatives like 2b–2d, enabling chain elongation for tricyclic systems . Pyrrole-substituted analogs may exhibit restricted alkylation due to steric hindrance.
Comparison of Bioactivity :
| Compound | Bioactivity/Application | Mechanism/Advantage |
|---|---|---|
| Luminol | Chemiluminescence | Lipid solubility enables cell penetration |
| Pyrrole-Substituted Derivative | Unknown | Potential for tricyclic drug scaffolds |
| 5-Hydroxy Derivative | Biosensor development | Selective interaction with ascorbic acid |
Biological Activity
5-(1H-Pyrrol-1-yl)-2,3-dihydrophthalazine-1,4-dione (CAS No. 1795300-02-5) is a compound of significant interest due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of 226.22 g/mol. The compound features a pyrrole ring attached to a dihydrophthalazine core, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP10 and PARP15, which are involved in DNA repair mechanisms. Inhibition of these enzymes leads to increased apoptosis in cancer cells. For instance, derivatives of this compound demonstrated IC values in the range of 130–160 nM against PARP10, indicating potent inhibitory activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it exhibits significant antibacterial activity against various strains of bacteria. Minimum inhibitory concentration (MIC) assays revealed effective concentrations that inhibit bacterial growth, suggesting its potential as an antimicrobial agent .
Antioxidant Properties
Antioxidant activity is another important aspect of the biological profile of this compound. The compound has been found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of chronic conditions such as cardiovascular diseases and cancer .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of PARP Enzymes : By inhibiting PARP10 and PARP15, the compound disrupts DNA repair processes in cancer cells, leading to increased cell death.
- Antioxidant Mechanism : The ability to neutralize free radicals helps mitigate oxidative damage in cells, thereby reducing inflammation and cellular aging.
Study 1: Anticancer Efficacy
A study published in July 2022 explored new analogues derived from this compound. The cyclobutyl derivative was particularly effective in rescuing cells from PARP10-induced apoptosis. This study emphasizes the role of structural modifications in enhancing biological efficacy .
Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of various derivatives based on the dihydrophthalazine scaffold. The results indicated that certain modifications led to improved antibacterial activity against resistant strains of bacteria .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
